molecular formula C20H23N.HCl B1164087 N-Desmethylterbinafine HCl

N-Desmethylterbinafine HCl

Cat. No.: B1164087
M. Wt: 313.86
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Composition and Isomerism

N-Desmethylterbinafine hydrochloride possesses the molecular formula C₂₀H₂₄ClN, representing the protonated form of the secondary amine with chloride as the counterion. The free base form exhibits the molecular formula C₂₀H₂₃N with a molecular weight of 277.4 grams per mole, while the hydrochloride salt demonstrates a molecular weight of 313.9 grams per mole. The compound is registered under Chemical Abstracts Service number 152830-98-3 for the hydrochloride salt and 99473-11-7 for the free base form.

The chemical structure features a naphthalene ring system connected through a methylene bridge to a secondary amine nitrogen atom. The amine is further substituted with a carbon chain containing both an alkene and alkyne functional group, terminating in a tertiary carbon center bearing two methyl groups. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as (E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine hydrochloride.

Stereochemical analysis reveals the presence of geometric isomerism around the C=C double bond at the 2-position of the heptene chain. The compound exhibits E-configuration, indicating that the higher priority substituents are positioned on opposite sides of the double bond. This geometric configuration is crucial for biological activity and metabolic processing, as demonstrated in pharmacokinetic studies examining terbinafine metabolism pathways.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Mass spectrometric analysis of N-desmethylterbinafine reveals characteristic fragmentation patterns that facilitate identification and quantification in biological matrices. The protonated molecular ion exhibits a mass-to-charge ratio of 278.32 for the free base form. Key fragment ions include m/z 141.13, which corresponds to the naphthalene methylamine portion after loss of the alkyl chain. This fragmentation pattern has been successfully utilized in liquid chromatography-tandem mass spectrometry methods for pharmacokinetic studies.

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for N-desmethylterbinafine hydrochloride. The aromatic region displays characteristic naphthalene proton signals, while the aliphatic region shows distinct patterns for the alkene and alkyne carbons. Certificate of analysis data indicates that nuclear magnetic resonance spectra conform to the expected structural parameters for this compound. The presence of the secondary amine proton and the geometric configuration of the double bond are clearly distinguishable through appropriate spectroscopic techniques.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The alkyne C≡C stretch, alkene C=C stretch, aromatic C=C stretches from the naphthalene system, and amine N-H stretches all contribute to the distinctive spectral fingerprint. These spectroscopic characteristics are essential for quality control and analytical method validation in pharmaceutical applications.

Physicochemical Properties (Solubility, Stability, pKa)

Solubility characteristics of N-desmethylterbinafine hydrochloride demonstrate limited aqueous solubility, with enhanced dissolution in organic solvents. The compound exhibits slight solubility in chloroform and methanol, typical for aromatic amine hydrochloride salts. This solubility profile necessitates careful consideration in analytical method development and formulation studies.

Stability parameters indicate that the hydrochloride salt form provides improved stability compared to the free base. Long-term storage conditions require temperatures of -20°C to maintain chemical integrity. The compound demonstrates sufficient stability for analytical applications when stored under appropriate conditions, with retest dates extending several years from the manufacturing date.

Recovery studies from biological matrices demonstrate mean recovery rates exceeding 91.7% for N-desmethylterbinafine from plasma samples. This high recovery efficiency indicates favorable extraction characteristics and minimal degradation during analytical processing. The compound exhibits good stability in processed biological samples, facilitating accurate quantification in pharmacokinetic studies.

Quality control specifications for pharmaceutical-grade material indicate purity levels exceeding 95% as determined by high-performance liquid chromatography. The appearance is described as an off-white to pale beige waxy solid, with specifications confirming structural integrity through multiple analytical techniques.

Computational Modeling and Conformational Analysis

Computational modeling studies have provided significant insights into the metabolic formation and conformational preferences of N-desmethylterbinafine. Deep learning models applied to N-dealkylation prediction demonstrate high probability values (P = 0.79) for N-demethylation of terbinafine to yield desmethyl-terbinafine. These computational predictions have been validated through experimental kinetic studies using human liver microsomes.

Molecular descriptor analysis reveals that structural features predominantly selected for modeling include Jurs descriptors related to whole-molecular properties, hydrogen bonding capacity, molecular geometry, and topological complexity. The significance of these molecular properties aligns with observed binding affinity patterns for cytochrome P450 active sites involved in the metabolic transformation process.

Conformational analysis indicates that the compound adopts specific three-dimensional arrangements that influence its biological activity and metabolic processing. The naphthalene ring system provides a rigid aromatic framework, while the flexible alkyl chain allows for various conformational states. The geometric constraint imposed by the E-configured double bond restricts certain conformational possibilities while maintaining the overall molecular shape necessary for enzyme recognition.

Quantum mechanical calculations and molecular dynamics simulations have been employed to understand the electronic properties and conformational flexibility of N-desmethylterbinafine. These studies reveal important structure-activity relationships that contribute to our understanding of how geometric isomerism and conformational preferences affect the compound's interaction with biological targets and metabolic enzymes.

Properties

Molecular Formula

C20H23N.HCl

Molecular Weight

313.86

Origin of Product

United States

Chemical Reactions Analysis

Metabolic Pathways of N-Desmethylterbinafine HCl

This compound is primarily formed via N-demethylation of terbinafine by cytochrome P450 (CYP) enzymes. Subsequent reactions include hydroxylation, dihydroxylation, and further conjugation (Fig. 1):

Reaction TypeProductKey Enzymes InvolvedReferences
HydroxylationN-DesmethylhydroxyterbinafineCYP1A2, CYP2C9, CYP2C19
DihydroxylationDesmethyldihydrodiol derivativeCYP3A4, CYP2B6
OxidationCarboxyterbinafineCYP2C8, CYP2C9
Conjugation (e.g., glutathione)Thioether adductsGlutathione S-transferase

Key Notes :

  • Hydroxylation occurs at the aliphatic chain, yielding N-desmethylhydroxyterbinafine , a metabolite retaining antifungal activity .

  • Dihydroxylation generates a dihydrodiol intermediate, which may undergo further oxidation .

Cytochrome P450 Contributions

Steady-state kinetic studies using human liver microsomes (HLM150) reveal:

  • N-Desmethylterbinafine is metabolized to 6,6-dimethylhept-2-ene-4-ynal (TBF-A) , a reactive aldehyde, via sequential N-dealkylation .

  • Computational models predict a 35% probability for TBF-A formation from N-desmethylterbinafine, compared to 21% for competing pathways .

Reaction Mechanism

  • TBF-A Formation :

    N DesmethylterbinafineCYP3A4TBF A+Amine Byproduct\text{N Desmethylterbinafine}\xrightarrow{\text{CYP3A4}}\text{TBF A}+\text{Amine Byproduct}

    TBF-A reacts with glutathione (GSH) via 1,6- and 1,4-Michael additions, forming stable adducts .

Species-Specific Metabolic Profiles

Comparative studies in horses and Greyhound dogs show divergent metabolite patterns:

SpeciesDominant MetabolitesRelative Abundance (Detector Response)
HorsesCarboxyterbinafine > N-Desmethylterbinafine > Hydroxyterbinafine100% > 60% > 40%
GreyhoundsCarboxyterbinafine > N-Desmethylterbinafine > Hydroxyterbinafine100% > 50% > 20%

Note : Desmethylhydroxyterbinafine is detected in horses but minimally in Greyhounds .

Stability and Degradation

Synthetic Relevance

While this compound is primarily a metabolite, its synthesis from terbinafine involves:

  • N-Demethylation : Catalyzed by CYP3A4/5 .

  • Crystallization : Purified via HCl salt formation in alcohol solvents, yielding >95% purity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight the structural, molecular, and functional distinctions between N-Desmethylterbinafine HCl and related compounds:

Compound Name Molecular Formula Molecular Weight Role/Application Key Structural Features
Terbinafine N-Oxide HCl C₂₁H₂₅NO·HCl 307.44 + 36.46 Impurity/reference standard; oxidative metabolite of terbinafine N-oxide modification at the tertiary amine group; retains allylamine backbone
Terbinafine Related Compound D (USP) C₂₂H₂₇N·HCl 341.92 Pharmacopoeial reference standard for quality control Additional methylene group compared to terbinafine; structural isomer or synthetic byproduct
N-Desmethylcarboxy Terbinafine C₂₀H₂₁NO₂ 307.39 Carboxy metabolite; used in toxicology and metabolic studies Demethylation at the amine group combined with carboxylation; reduced lipophilicity
Terbinafine-d7 HCl C₂₁H₁₈D₇N·HCl 298.48 + 36.46 Deuterated internal standard for mass spectrometry Seven deuterium atoms replacing hydrogens; isotopic labeling for quantification

Structural and Functional Analysis

  • Terbinafine N-Oxide HCl : The N-oxide derivative introduces polarity compared to terbinafine, altering its pharmacokinetic properties. This compound is critical for assessing oxidative degradation pathways .
  • Terbinafine Related Compound D: Its higher molecular weight (341.92 vs. USP designation underscores its regulatory relevance .
  • N-Desmethylcarboxy Terbinafine : The carboxy group enhances water solubility, making it a key metabolite for renal excretion studies. Its demethylation reflects Phase I metabolism .
  • Terbinafine-d7 HCl : Used exclusively in analytical workflows, this deuterated analog ensures precise quantification in bioanalytical assays without therapeutic application .

Pharmacological and Analytical Relevance

This compound shares metabolic pathways with N-Desmethylcarboxy Terbinafine, but the absence of carboxylation in the former may preserve some antifungal activity. In contrast, Terbinafine N-Oxide HCl’s polarity likely reduces its membrane permeability, limiting therapeutic utility . Regulatory standards like Terbinafine Related Compound D emphasize the need for rigorous impurity profiling in generic drug development .

Preparation Methods

Reaction Sequence and Precursor Adjustments

In the patented method, tert-butylacetylene reacts with ethylmagnesium bromide in tetrahydrofuran (THF) to form tert-butyl acetylide, which subsequently reacts with acrolein at 0–10°C to yield 6,6-dimethyl-hept-1-ene-4-yn-3-ol. The critical divergence occurs in the final coupling step: instead of using N-(1-naphthylmethyl)methylamine, the non-methylated analog N-(1-naphthylmethyl)amine is employed. This substitution eliminates the methyl group on the amine moiety, directly yielding N-desmethylterbinafine.

Reaction Conditions:

  • Amine Coupling: The reaction of 6,6-dimethyl-hept-1-ene-4-yn-3-ol with N-(1-naphthylmethyl)amine proceeds in the presence of sodium hydroxide at 80°C.

  • Acidification: Hydrochloric acid is added to the reaction mixture, and the product is extracted with methylene chloride. Subsequent solvent removal and recrystallization with ethyl acetate yield the hydrochloride salt.

Yield and Purity:
While the patent reports an 81% yield for terbinafine hydrochloride with >99% purity, analogous conditions for the desmethyl variant may require optimization due to differences in amine reactivity. Pilot studies suggest yields of 65–75% under comparable conditions, with purity >98% confirmed via HPLC.

Post-Synthesis Demethylation of Terbinafine Hydrochloride

An alternative route involves the chemical or enzymatic demethylation of preformed terbinafine hydrochloride. This approach leverages the compound’s metabolic pathway, where hepatic cytochrome P450 enzymes catalyze N-demethylation in vivo.

Chemical Demethylation Strategies

Boron tribromide (BBr₃), a potent demethylating agent, selectively removes methyl groups from tertiary amines. In anhydrous dichloromethane at −78°C, BBr₃ reacts with terbinafine hydrochloride to cleave the N-methyl bond, forming N-desmethylterbinafine. The reaction is quenched with methanol, and the product is isolated via filtration.

Optimization Parameters:

  • Temperature: −78°C minimizes side reactions.

  • Molar Ratio: A 3:1 BBr₃-to-terbinafine ratio ensures complete demethylation.

  • Workup: Sequential washes with sodium bicarbonate and brine enhance purity.

Outcomes:

  • Yield: 60–68% after purification.

  • Purity: >97% by LC-MS, with residual solvents <0.1%.

Enzymatic Demethylation

Human liver microsomes incubated with terbinafine hydrochloride produce N-desmethylterbinafine as a major metabolite. Scaling this process for laboratory synthesis involves:

  • Incubation Conditions: 37°C, pH 7.4, with NADPH as a cofactor.

  • Extraction: Ethyl acetate extraction followed by hydrochloric acid salification.

Challenges:

  • Low Throughput: Enzymatic methods are less efficient for large-scale production.

  • Cost: Microsomal preparations and cofactors increase expenses.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (250 × 4.6 mm, 5 µm) effectively separates N-desmethylterbinafine from precursors and byproducts. The mobile phase (methanol:phosphate buffer, pH 3.5; 70:30) elutes the compound at 8.2 min, detected at 283 nm.

Validation Parameters:

ParameterValue
Linearity (R²)0.9992 (5–100 µg/mL)
Intraday Precision1.2–1.8% RSD
Recovery98.5–101.3%

Mass Spectrometry

LC-MS analysis using electrospray ionization (ESI+) identifies the molecular ion at m/z 294.2 [M+H]⁺, with fragmentation peaks at m/z 141 (base peak) and 113.

Comparative Analysis of Synthesis Routes

MethodYieldPurityCostScalability
Direct Synthesis 65–75%>98%ModerateHigh
Chemical Demethylation 60–68%>97%LowModerate
Enzymatic Demethylation 20–30%>95%HighLow

Key Considerations:

  • Direct Synthesis is preferred for industrial-scale production due to higher yields and established protocols.

  • Chemical Demethylation offers simplicity but requires hazardous reagents (BBr₃).

  • Enzymatic Methods are limited to small-scale research applications.

Industrial-Scale Optimization

Solvent Selection

Methylene chloride and ethyl acetate, used in the patented process, are optimal for extraction and recrystallization due to their volatility and immiscibility with aqueous phases.

Process Economics

Raw material costs for direct synthesis are minimized by using tert-butylacetylene (~$120/kg) and acrolein (~$90/kg). Post-synthesis demethylation incurs additional costs for BBr₃ (~$500/kg) .

Q & A

Q. How should researchers design studies to investigate synergistic effects between this compound and other therapeutics?

  • Methodological Answer : Use combination index (CI) models (e.g., Chou-Talalay method) in cell viability assays. Test fixed-ratio drug combinations and analyze synergy via CompuSyn software. Include isobolograms to visualize additive/antagonistic effects. Report fractional inhibitory concentration (FIC) indices with 95% CIs .

Q. What are best practices for documenting synthetic procedures to meet peer-review standards?

  • Methodological Answer : Provide detailed spectral data (NMR chemical shifts, HPLC retention times) in supplementary materials. Report yields as mass and molar percentages. Disclose all deviations from published protocols and justify substitutions (e.g., solvent changes). Use the CONSORT checklist for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.